Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate
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Overview
Description
Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cancer Treatment
Indole derivatives, which include indazole compounds, have been found to be biologically active and are being studied for the treatment of cancer cells . They show various biologically vital properties and have attracted increasing attention in recent years .
Antimicrobial Activity
Indole derivatives also show potential as antimicrobial agents . They have been found to inhibit the growth of various types of microbes, making them a promising area of research in the development of new antimicrobial drugs .
Treatment of Various Disorders
Indole derivatives are being studied for the treatment of various disorders in the human body . This includes a wide range of conditions, highlighting the versatility and potential of these compounds in medical research .
Anti-Inflammatory Conditions
Some indazole derivatives have shown good antinociceptive activity, which could make them useful in the treatment of inflammatory conditions .
Antiprotozoal Activity
Certain synthesized indazole derivatives have shown antiprotozoal activity. In some cases, these compounds have been found to be more potent than the reference drug metronidazole .
Antiviral Activity
Indole derivatives have also been found to possess antiviral activity . This makes them a potential area of research in the development of new antiviral drugs .
Mechanism of Action
Target of Action
Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate is a derivative of the indazole class of compounds . Indazoles have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, the primary targets of this compound could be diverse, depending on the specific functional groups present in the molecule.
Mode of Action
For instance, some indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), a key enzyme involved in inflammation . The interaction of the compound with its targets could lead to changes in cellular processes, potentially resulting in the observed biological activities.
Biochemical Pathways
For example, indazole derivatives that inhibit COX-2 would affect the arachidonic acid pathway, leading to a decrease in the production of pro-inflammatory prostaglandins .
Result of Action
Based on the known activities of indazole derivatives, the compound could potentially exhibit a range of effects, such as anti-inflammatory effects due to cox-2 inhibition .
properties
IUPAC Name |
ethyl 4,5-dihydro-2H-benzo[g]indazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-14(17)13-11-8-7-9-5-3-4-6-10(9)12(11)15-16-13/h3-6H,2,7-8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUVOOGPKKBSGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCC3=CC=CC=C3C2=NN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517305 |
Source
|
Record name | Ethyl 4,5-dihydro-2H-benzo[g]indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00517305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate | |
CAS RN |
29984-86-9 |
Source
|
Record name | Ethyl 4,5-dihydro-2H-benzo[g]indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00517305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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